

Understanding the role of FAM tetrazine 5-isomer in bioorthogonal reactions

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Compound of Interest

Compound Name: *FAM tetrazine, 5-isomer*

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An In-Depth Technical Guide to FAM Tetrazine 5-Isomer in Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of high-yield, selective chemical reactions that can occur in complex biological environments without interfering with native biochemical processes.[1] Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction features an exceptionally fast and specific ligation between an electron-deficient tetrazine and an electron-rich strained dienophile, such as a trans-cyclooctene (TCO).[2][3] The TCO-tetrazine ligation is renowned for its ultrafast kinetics, biocompatibility, and the absence of a need for cytotoxic catalysts, making it ideal for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[3][4]

This guide focuses on a key reagent in this field: **FAM tetrazine, 5-isomer**. This molecule combines the robust bioorthogonal reactivity of a methyltetrazine group with the bright and stable fluorescence of 6-carboxyfluorescein (FAM), a widely used fluorophore.[5][6] By understanding its properties and reaction mechanisms, researchers can effectively harness this tool for precise biomolecular labeling and imaging.

Core Principles: The TCO-Tetrazine Ligation

The utility of FAM tetrazine 5-isomer is centered on the iEDDA reaction. This is a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and a strained alkene, typically TCO, serves as the dienophile.[1][6]

The reaction proceeds via two key steps:

- Cycloaddition: The tetrazine and TCO rapidly react to form a highly unstable bicyclic intermediate.[1]
- Retro-Diels-Alder: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[7]

This process forms a stable dihydropyridazine bond, covalently linking the FAM fluorophore to the TCO-tagged molecule of interest.[3][7] A significant advantage of many tetrazine-fluorophore conjugates is their "fluorogenic" nature. The tetrazine moiety can quench the fluorescence of the nearby FAM dye.[8] Upon reaction with a TCO, the tetrazine is consumed, its quenching effect is eliminated, and a bright fluorescent signal is "turned on," leading to a high signal-to-noise ratio in imaging applications.[9][10]

Data Presentation: Quantitative Properties

The effective design of experiments requires a clear understanding of the reagent's quantitative parameters. The tables below summarize the key properties of FAM tetrazine 5-isomer and the kinetics of the associated ligation chemistry.

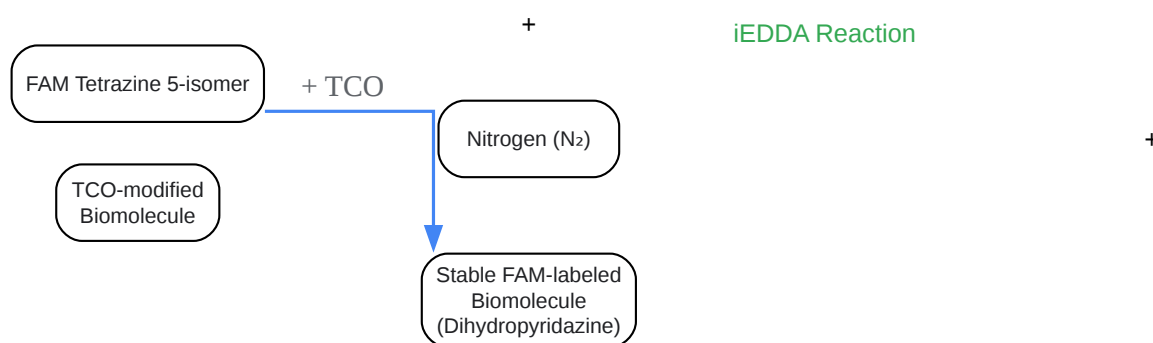
Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₂₁ N ₅ O ₆	[11][12]
Molecular Weight	559.53 g/mol	[11][12]
Excitation Maximum (λ _{ex})	~492-495 nm	[5][11]
Emission Maximum (λ _{em})	~517 nm	[6][11]
Molar Extinction Coefficient (ε)	~74,000 - 80,000 M ⁻¹ cm ⁻¹	[11][12]
Fluorescence Quantum Yield (Φ)	0.93	[6][11]
Solubility	Good in DMF and DMSO; poor in water	[11][13]
Storage Conditions	-20°C in the dark, desiccated	[6][11]

Table 1: Physicochemical and spectral properties of FAM tetrazine, 5-isomer.

Parameter	Description	Source(s)
Reaction Type	Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition	[1][6]
Second-Order Rate Constant (k ₂)	Up to 1 x 10 ⁶ M ⁻¹ s ⁻¹ (Varies with specific TCO and tetrazine structures)	[7]
Reaction Conditions	Aqueous buffers (e.g., PBS), pH 6-9, room temperature	[4][7]
Catalyst Requirement	None (Catalyst-free)	[3][4]
Byproduct	Nitrogen gas (N ₂)	[7]
Bond Formed	Stable dihydropyridazine	[3]

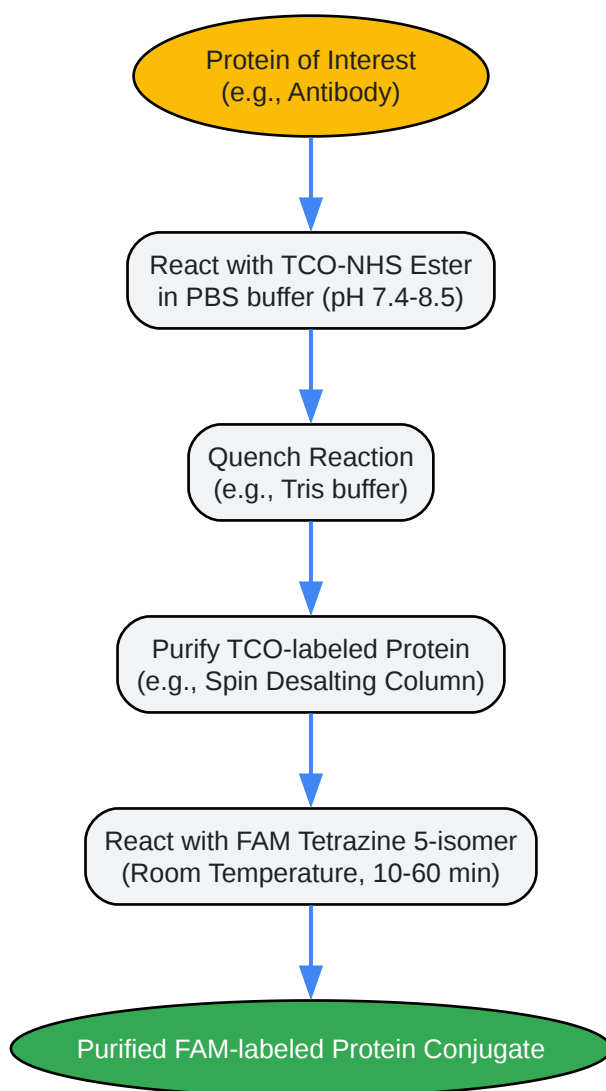
Table 2: Reaction kinetics and conditions for the TCO-tetrazine ligation.

Mandatory Visualizations



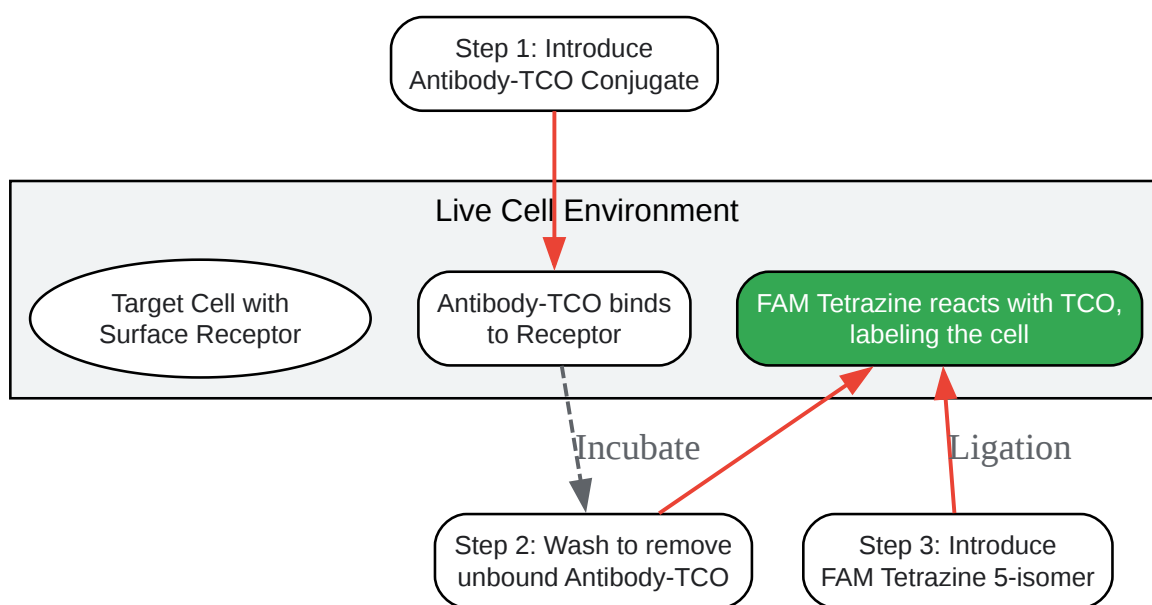
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Mechanism of the TCO-Tetrazine bioorthogonal ligation.



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Experimental workflow for labeling a protein with FAM Tetrazine.



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Logical workflow for pre-targeted live-cell imaging.

Experimental Protocols

The following protocols provide a general framework for the use of FAM tetrazine 5-isomer. Optimization may be required for specific biomolecules and applications.

Protocol 1: General Protein Labeling with a TCO Moiety

This protocol describes the functionalization of a protein with TCO using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
- TCO-PEGn-NHS ester.
- Anhydrous DMSO or DMF.
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Spin desalting columns or dialysis equipment for purification.

Methodology:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains Tris or glycine, perform a buffer exchange into PBS.[\[14\]](#)
- **TCO-NHS Ester Preparation:** Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[\[14\]](#)
- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[\[7\]](#)[\[14\]](#)
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 5-10 minutes.[\[14\]](#)
- **Purification:** Remove excess, unreacted TCO reagent using a spin desalting column or dialysis against PBS to yield the purified TCO-labeled protein.[\[7\]](#)

Protocol 2: Ligation of TCO-labeled Protein with FAM Tetrazine 5-isomer

This protocol details the bioorthogonal reaction between the TCO-functionalized protein and FAM tetrazine.

Materials:

- Purified TCO-labeled protein.
- FAM tetrazine 5-isomer.
- Anhydrous DMSO.
- Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

- **Reactant Preparation:**

- Prepare the TCO-modified protein in the reaction buffer.
- Dissolve the FAM tetrazine 5-isomer in DMSO to create a stock solution (e.g., 1-10 mM).
- Ligation Reaction: Add a slight molar excess (e.g., 1.5- to 5-fold) of the FAM tetrazine stock solution to the TCO-labeled protein.[\[4\]](#)
- Incubation: Incubate the mixture for 10-60 minutes at room temperature, protected from light. [\[4\]](#) The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[\[4\]](#)[\[14\]](#)
- Purification (Optional): For most imaging applications, the reaction is clean enough that no further purification is needed. If required for downstream applications, excess FAM tetrazine can be removed by size exclusion chromatography or dialysis.[\[4\]](#) The final FAM-labeled protein conjugate is now ready for use.

Protocol 3: Site-Specific Protein Labeling via Genetic Code Expansion

For ultimate precision, a tetrazine-bearing unnatural amino acid (ncAA) can be incorporated into a protein at a specific site using genetic code expansion techniques.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology Overview:

- Genetic Encoding: An engineered aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a tetrazine-containing amino acid (e.g., Tet2-Et) in response to a specific codon (e.g., the amber stop codon, TAG) during protein expression in a host like *E. coli*.[\[15\]](#)[\[16\]](#)
- Protein Expression and Purification: The host organism is cultured in the presence of the ncAA, leading to the expression of the protein with a tetrazine handle at the desired position. The full-length, modified protein is then purified.
- Ligation: The purified tetrazine-containing protein can then be reacted with a biomolecule functionalized with a TCO group (e.g., a TCO-modified drug or imaging agent) following a procedure similar to Protocol 2. This method allows for stoichiometric and site-specific labeling.[\[15\]](#)

Conclusion

FAM tetrazine 5-isomer stands out as a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its combination of a highly efficient, catalyst-free bioorthogonal reaction handle with a bright, well-characterized fluorophore enables a vast array of applications. The exceptionally fast kinetics of the TCO-tetrazine ligation allow for efficient labeling at low, biologically compatible concentrations. By following the detailed protocols and understanding the quantitative data presented, researchers can confidently apply this reagent to achieve precise, covalent labeling of biomolecules for advanced imaging and therapeutic development.

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